molecular formula C24H21NO4 B3532166 ethyl 4-[(9H-xanthen-9-ylacetyl)amino]benzoate

ethyl 4-[(9H-xanthen-9-ylacetyl)amino]benzoate

Cat. No. B3532166
M. Wt: 387.4 g/mol
InChI Key: STUIMIVYHHYRLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[(9H-xanthen-9-ylacetyl)amino]benzoate, also known as EAX, is a fluorescent dye widely used in biological research. It is a member of the xanthene family of dyes and is commonly used to label proteins, nucleic acids, and other biomolecules. EAX has several advantages over other fluorescent dyes, including its high quantum yield, photostability, and low toxicity.

Mechanism of Action

Ethyl 4-[(9H-xanthen-9-ylacetyl)amino]benzoate works by absorbing light at a specific wavelength and emitting light at a longer wavelength. This process, known as fluorescence, allows researchers to visualize the labeled biomolecule under a fluorescent microscope. ethyl 4-[(9H-xanthen-9-ylacetyl)amino]benzoate has a high quantum yield, which means that it emits a large amount of light for each photon absorbed.
Biochemical and Physiological Effects:
ethyl 4-[(9H-xanthen-9-ylacetyl)amino]benzoate is a non-toxic dye that does not interfere with the biological activity of the labeled biomolecule. It has been shown to have minimal effects on protein function, DNA replication, and cell viability. ethyl 4-[(9H-xanthen-9-ylacetyl)amino]benzoate has also been used to study the effects of environmental factors, such as pH and temperature, on biomolecule activity.

Advantages and Limitations for Lab Experiments

The advantages of using ethyl 4-[(9H-xanthen-9-ylacetyl)amino]benzoate in lab experiments include its high quantum yield, photostability, and low toxicity. ethyl 4-[(9H-xanthen-9-ylacetyl)amino]benzoate is also relatively easy to synthesize and purify. However, ethyl 4-[(9H-xanthen-9-ylacetyl)amino]benzoate has some limitations, including its sensitivity to pH and temperature, which can affect its fluorescence properties. Additionally, ethyl 4-[(9H-xanthen-9-ylacetyl)amino]benzoate may not be suitable for all biomolecules, as some may be sensitive to labeling or may interfere with the dye's fluorescence.

Future Directions

There are several future directions for research involving ethyl 4-[(9H-xanthen-9-ylacetyl)amino]benzoate. One area of interest is the development of new fluorescent dyes with improved properties, such as increased photostability and sensitivity. Another area of interest is the use of ethyl 4-[(9H-xanthen-9-ylacetyl)amino]benzoate in combination with other labeling techniques, such as biotinylation or chemical crosslinking, to study complex biological systems. Finally, ethyl 4-[(9H-xanthen-9-ylacetyl)amino]benzoate could be used in the development of new diagnostic tools for diseases such as cancer, where the visualization of biomolecules is critical for early detection and treatment.

Scientific Research Applications

Ethyl 4-[(9H-xanthen-9-ylacetyl)amino]benzoate is widely used in biological research as a fluorescent probe for labeling biomolecules. It has been used to study protein-protein interactions, protein-DNA interactions, and the localization of proteins within cells. ethyl 4-[(9H-xanthen-9-ylacetyl)amino]benzoate has also been used in live-cell imaging studies to track the movement of proteins and other biomolecules in real-time.

properties

IUPAC Name

ethyl 4-[[2-(9H-xanthen-9-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO4/c1-2-28-24(27)16-11-13-17(14-12-16)25-23(26)15-20-18-7-3-5-9-21(18)29-22-10-6-4-8-19(20)22/h3-14,20H,2,15H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STUIMIVYHHYRLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C3=CC=CC=C3OC4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.